4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile
Description
4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. The compound features a quinoline core substituted with a chloro group at position 4, a morpholinoethylamino group at position 6, and a carbonitrile group at position 3. This unique structure imparts significant biological and chemical properties, making it a valuable compound in various research fields.
Properties
CAS No. |
919482-07-8 |
|---|---|
Molecular Formula |
C16H17ClN4O |
Molecular Weight |
316.78 g/mol |
IUPAC Name |
4-chloro-6-(2-morpholin-4-ylethylamino)quinoline-3-carbonitrile |
InChI |
InChI=1S/C16H17ClN4O/c17-16-12(10-18)11-20-15-2-1-13(9-14(15)16)19-3-4-21-5-7-22-8-6-21/h1-2,9,11,19H,3-8H2 |
InChI Key |
NXTXUCDBMOMEQS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=CC3=C(C(=CN=C3C=C2)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile typically involves multi-step reactions starting from commercially available quinoline derivatives. One common synthetic route includes:
Nitration: Introduction of a nitro group to the quinoline ring.
Reduction: Reduction of the nitro group to an amino group.
Chlorination: Substitution of a hydrogen atom with a chlorine atom at the desired position.
Amination: Introduction of the morpholinoethylamino group.
Cyanation: Introduction of the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of robust catalysts can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the carbonitrile group to an amine.
Substitution: Halogen exchange reactions, particularly involving the chloro group.
Cyclization: Formation of fused ring systems through intramolecular reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic reagents such as sodium methoxide.
Cyclization: Acid or base catalysts under reflux conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various halogenated quinoline derivatives.
Cyclization: Fused heterocyclic compounds.
Scientific Research Applications
4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline-3-carbonitrile: Lacks the morpholinoethylamino group.
6-Aminoquinoline-3-carbonitrile: Lacks the chloro group.
4-Chloro-6-((2-dimethylaminoethyl)amino)quinoline-3-carbonitrile: Contains a different amino substituent.
Uniqueness
4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile is unique due to the presence of both the morpholinoethylamino group and the carbonitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and a promising candidate in medicinal chemistry research.
Biological Activity
4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in antimalarial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core substituted with a chloro group and a morpholine-derived side chain, which are critical for its biological activity.
-
Antimalarial Activity :
- The compound is hypothesized to act similarly to other aminoquinolines by complexing with ferriprotoporphyrin IX (Fe(III)PPIX), inhibiting its conversion to beta-hematin (hemozoin), which is essential for parasite detoxification processes. This mechanism is crucial for its antiplasmodial activity against Plasmodium falciparum .
-
Anticancer Potential :
- Quinoline derivatives have shown promise in cancer treatment due to their ability to inhibit various cellular pathways involved in tumor growth and metastasis. The specific activity of this compound against cancer cell lines remains an area of active investigation.
Antimalarial Efficacy
In vitro studies have demonstrated that compounds structurally related to this compound exhibit potent antimalarial properties. The following table summarizes findings from various studies:
Case Studies
- In Vitro Studies : A study comparing various aminoquinolines found that the presence of a chloro group was essential for the inhibition of beta-hematin formation, reinforcing the importance of structural elements in determining biological activity .
- Hybrid Compounds : Research has explored hybrid compounds combining quinoline derivatives with other pharmacophores. These studies indicated that modifications to the side chain significantly affect antimalarial efficacy, with some hybrids showing enhanced activity against resistant strains of P. falciparum .
- Anticancer Activity : Preliminary investigations into the anticancer properties of similar quinoline derivatives have shown promising results against various cancer cell lines, suggesting potential pathways for further research into this compound's therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
